molecular formula C8H12N2O2 B3022595 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione CAS No. 6589-40-8

6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione

Cat. No.: B3022595
CAS No.: 6589-40-8
M. Wt: 168.19 g/mol
InChI Key: IETJLUWMDPBGLO-UHFFFAOYSA-N
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Description

6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione is a heterocyclic compound with a pyrimidine core structure

Mechanism of Action

Target of Action

The primary target of 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

This compound acts as an inhibitor of PARP-1 . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . By inhibiting PARP-1, this compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The inhibition of PARP-1 affects the DNA repair pathway, specifically the base excision repair (BER) and DNA single-strand break (SSB) repair pathways . This leads to genomic dysfunction and ultimately cell death .

Pharmacokinetics

It is noted that most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This is due to the compromise of the cancer cell DNA repair mechanism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-amino-3-(2-chlorophenyl)propanoate with various amine derivatives under mild conditions can lead to the formation of the desired pyrimidine-2,4-dione derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the hydrogen atoms on the pyrimidine ring can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione stands out due to its unique substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine-2,4-dione derivatives.

Properties

IUPAC Name

6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)10-7(11)4-6(3)9-8(10)12/h4-5H,1-3H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETJLUWMDPBGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=O)N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290539
Record name 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6589-40-8
Record name NSC69217
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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